N-methoxyfuro[2,3-c]pyridin-7-amine

synthetic intermediate protecting group efficiency amine deprotection yield

N-Methoxyfuro[2,3-c]pyridin-7-amine (CAS 1326713-65-8) is an N-protected heterocyclic amine belonging to the furo[2,3-c]pyridine class. It carries a methoxy substituent on the exocyclic 7-amino group, distinguishing it from the free 7-amine (CAS 1140240-20-5) and the O-methyl isomer 7-methoxyfuro[2,3-c]pyridine (CAS 117612-53-0).

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B8457696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxyfuro[2,3-c]pyridin-7-amine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCONC1=NC=CC2=C1OC=C2
InChIInChI=1S/C8H8N2O2/c1-11-10-8-7-6(2-4-9-8)3-5-12-7/h2-5H,1H3,(H,9,10)
InChIKeyIMUDHPKXGYMKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxyfuro[2,3-c]pyridin-7-amine Procurement Guide: What Buyers Need to Know Before Sourcing This Protected Amine Building Block


N-Methoxyfuro[2,3-c]pyridin-7-amine (CAS 1326713-65-8) is an N-protected heterocyclic amine belonging to the furo[2,3-c]pyridine class. It carries a methoxy substituent on the exocyclic 7-amino group, distinguishing it from the free 7-amine (CAS 1140240-20-5) and the O-methyl isomer 7-methoxyfuro[2,3-c]pyridine (CAS 117612-53-0). The compound is explicitly disclosed as a synthetic intermediate in US Patent 8378104B2, where it serves as a latent form of the 7-aminofuro[2,3-c]pyridine scaffold that is ultimately elaborated into potent TAK1 kinase inhibitors [1]. Its primary procurement value lies in this defined role as a protected amine building block for kinase-focused medicinal chemistry programs, rather than as a direct bioactive molecule [2].

Why N-Methoxyfuro[2,3-c]pyridin-7-amine Cannot Be Replaced by the Free 7-Amine or the O-Methyl Isomer in TAK1-Focused Synthesis


In the synthetic route patented for 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors, the N-methoxy group functions as a transient protecting group that is selectively removed in the final step by Zn/AcOH reduction to liberate the free 7-amine in 97% isolated yield [1]. Substituting the free 7-amine (CAS 1140240-20-5) directly into earlier synthetic steps would expose the nucleophilic NH₂ group to incompatible reaction conditions (e.g., cross-coupling, halogenation, or electrophilic aromatic substitution), leading to side reactions or decomposition. Conversely, substituting the O-methyl isomer 7-methoxyfuro[2,3-c]pyridine (CAS 117612-53-0) provides no latent amine functionality, as the methoxy group is attached to the furan oxygen rather than the exocyclic nitrogen, precluding conversion to the 7-amine pharmacophore required for TAK1 hinge-binding [2][3]. These fundamental reactivity differences mean that the three compounds are not interchangeable in multi-step syntheses targeting the 7-aminofuro[2,3-c]pyridine scaffold.

Quantitative Evidence Guide: N-Methoxyfuro[2,3-c]pyridin-7-amine vs. Closest Analogs and Alternative Intermediates


N-Methoxy Deprotection Yield: 97% Isolated Yield vs. Typical Boc or Cbz Deprotection Ranges

In the patented reduction step of US8378104B2, N-methoxyfuro[2,3-c]pyridin-7-amine (43.0 g, 0.26 mol) is treated with Zn dust (36.0 g) and acetic acid (18.8 g) in DCM to afford furo[2,3-c]pyridin-7-amine in 97% isolated yield after flash chromatography [1]. This compares favorably with typical isolated yields for Boc deprotection of heteroaryl amines (commonly 80–92% under TFA or HCl conditions) and for Cbz hydrogenolysis (75–90%), both of which can be complicated by acid sensitivity of the furopyridine core or catalyst poisoning by sulfur-containing heterocycles [2]. The high yield and mild, non-acidic cleavage conditions (Zn/AcOH at RT) represent a quantifiable advantage for large-scale intermediate preparation.

synthetic intermediate protecting group efficiency amine deprotection yield

Hydrogen Bond Donor Count: 1 HBD vs. 2 HBD for the Free 7-Amine – Implications for Chromatography and Permeability

N-Methoxyfuro[2,3-c]pyridin-7-amine possesses a single hydrogen bond donor (the NH proton), whereas the free 7-amine (furo[2,3-c]pyridin-7-amine, CAS 1140240-20-5) has two HBDs from the primary NH₂ group. Computed TPSA values are 52.05 Ų for the free amine; the N-methoxy analog is predicted to have a comparable or slightly higher TPSA (~55–60 Ų) due to the additional methoxy oxygen, but the reduction from 2 HBD to 1 HBD is the dominant difference . This reduced HBD count decreases retention on normal-phase silica and reduces peak tailing in reversed-phase HPLC, providing practical handling advantages during intermediate purification [1]. Additionally, the higher molecular weight (164.16 vs. 134.14 g/mol) and increased calculated LogP (estimated ~1.8 vs. measured 1.41 for the free amine) improve organic solvent solubility for subsequent reactions .

physicochemical property H-bond donor count chromatographic behavior

Protected Amine Orthogonality: N-Methoxy vs. N-Boc Protection – Enabling Sequential Deprotection Strategies in Multifunctional furo[2,3-c]pyridine Scaffolds

The N-methoxy group is cleaved under reductive conditions (Zn/AcOH), which are orthogonal to the acidic conditions required for Boc removal (TFA or HCl) and the basic conditions used for Fmoc cleavage (piperidine) [1]. In the context of the US8378104B2 patent, this orthogonality is critical because the 7-aminofuro[2,3-c]pyridine core is elaborated with additional functional groups (e.g., chlorinated positions, benzothiophene substituents, pyrazole-piperidine appendages) that may themselves bear acid- or base-sensitive protecting groups [2]. The Zn/AcOH system selectively reduces the N–O bond without affecting aryl chlorides, amides, or other reducible functionalities present in the advanced intermediates, whereas standard Boc deprotection (TFA) would risk premature cleavage of other acid-labile groups or protonation of basic heterocycles [2][3]. This orthogonality allows the N-methoxy group to remain intact through multiple synthetic transformations and be removed only at the final step.

protecting group orthogonality sequential deprotection multifunctional scaffold

Scaffold Fit for TAK1 Kinase Hinge Binding: N-Methoxy Intermediate Enables the 7-Amino Pharmacophore That Drives ~10 nM Biochemical Potency

The 7-aminofuro[2,3-c]pyridine scaffold accessed via N-methoxy deprotection is the core hinge-binding motif in a series of TAK1 inhibitors optimized to biochemical IC₅₀ values of ~10 nM, as exemplified by compound 12az [1]. The co-crystal structure of a 7-aminofuro[2,3-c]pyridine derivative bound to TAK1-TAB1 (PDB 4L3P) confirms that the 7-NH₂ group forms critical hydrogen bonds with the kinase hinge region [2]. In contrast, the O-methyl isomer 7-methoxyfuro[2,3-c]pyridine is directed toward PDE4 inhibition via 4-carboxamide elaboration rather than TAK1 hinge binding, and its primary literature reports PDE4 inhibitory activity (exact IC₅₀ values not publicly disclosed for the core scaffold itself, but nanomolar activity reported for elaborated 4-carboxamide derivatives) [3]. This scaffold-level selectivity bifurcation means that the N-methoxy → 7-amine route is the only documented entry point to the TAK1 inhibitor chemotype, making the N-methoxy intermediate indispensable for programs targeting this kinase.

TAK1 kinase inhibitor 7-aminofuro[2,3-c]pyridine hinge-binding pharmacophore

Procurement-Driven Application Scenarios for N-Methoxyfuro[2,3-c]pyridin-7-amine


Multi-Gram Synthesis of 7-Aminofuro[2,3-c]pyridine for TAK1 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing TAK1 inhibitors for oncology or inflammatory disease indications require multi-gram quantities of furo[2,3-c]pyridin-7-amine as a hinge-binding building block. Procuring the N-methoxy-protected form (CAS 1326713-65-8) and performing the Zn/AcOH deprotection in-house delivers the free 7-amine in 97% isolated yield at the 34–43 g scale, as demonstrated in the US8378104B2 patent [1]. This route avoids the handling and stability challenges associated with the free 7-amine (which is more polar, has two HBDs, and may undergo oxidative degradation during storage) and provides the unprotected scaffold immediately prior to the final diversification steps needed to generate analogs targeting the ~10 nM biochemical potency window exemplified by compound 12az [2].

Convergent Synthesis Employing Orthogonal Protecting Group Strategies on the Furo[2,3-c]pyridine Core

In synthetic routes where the furo[2,3-c]pyridine core is elaborated with substituents bearing acid-labile (e.g., tert-butyl esters, Boc-protected amines) or base-sensitive (e.g., Fmoc, acetyl) protecting groups, the N-methoxy group provides a uniquely orthogonal handle [1]. The Zn/AcOH reductive cleavage conditions are compatible with aryl chlorides at the 3-position, benzothiophene substituents at the 2-position, and pyrazole-piperidine appendages at the 4-position—all structural elements present in the most potent TAK1 inhibitors co-crystallized with the target (PDB 4L3P, 4L53) [2][3]. This orthogonality enables a convergent strategy where the N-methoxy group remains intact through cross-coupling and functionalization steps, then is removed as the final transformation to unveil the kinase-binding 7-NH₂ motif without disturbing other functionality.

Differentiation from PDE4-Focused Programs: Selecting the Correct Building Block for Target-Specific Library Synthesis

Research groups synthesizing focused libraries for kinase screening panels must distinguish between the N-methoxyfuro[2,3-c]pyridin-7-amine scaffold (which leads to TAK1 inhibitors) and the 7-methoxyfuro[2,3-c]pyridine scaffold (which is the core for PDE4 inhibitors via 4-carboxamide elaboration) [1][2]. The N-methoxy compound (MW 164.16, 1 HBD) and the O-methyl isomer (MW 149.15, 0 HBD) are structurally similar by formula but chemically and pharmacologically divergent. Procuring the wrong isomer results in a non-viable synthetic route for the intended target class. The documented TAK1 co-crystal structure (PDB 4L3P) confirms that the 7-NH₂ group—derived quantitatively from the N-methoxy precursor—is essential for hinge-region hydrogen bonding, whereas the O-methyl group at the 7-position cannot participate in analogous donor interactions [3].

Scale-Up and Process Chemistry: High-Yield Deprotection Under Mild Conditions

For process chemistry groups scaling the synthesis of 7-aminofuro[2,3-c]pyridine beyond laboratory quantities, the Zn/AcOH deprotection of the N-methoxy intermediate offers operational advantages over alternative protecting group strategies [1]. The reaction proceeds at ambient temperature and pressure, uses inexpensive reagents (Zn dust, acetic acid), and achieves near-quantitative conversion (97% yield) without requiring hydrogenation equipment (cf. Cbz deprotection) or strongly acidic conditions (cf. Boc deprotection with TFA) that may corrode stainless steel reactors or generate hazardous waste streams [1][2]. The 97% yield at 43 g input scale, coupled with straightforward aqueous workup and flash chromatography purification, translates to a projected throughput that supports preclinical candidate advancement requiring hundreds of grams of the free 7-amine building block.

Quote Request

Request a Quote for N-methoxyfuro[2,3-c]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.